Specific Scientific Field: Analytical Chemistry, Nanotechnology
Summary of the Application: CMPO is used in conjunction with silicon nanopillar arrays for the detection of uranyl ions and DNA. These two analytes are unalike but have low quantum efficiencies combined with the need for high-throughput analyses .
Methods of Application: The coordinating compound CMPO, used in many actinide recovery resins, is used to capture uranyl (UO2 2+) at the porous layer surface of silicon nanopillars for fluorescence detection .
Results or Outcomes: The method resulted in a limit of detection for the uranyl ion of less than 1 ppm with a 0.2 μL sample volume. Moreover, differentiation between single-stranded and double-stranded DNA was possible, including qualitative identification between double-stranded DNA and DNA of the same sequence, but with a 10-base-pair mismatch .
Specific Scientific Field: Chemistry, Ionic Liquids, Solvent Extraction
Summary of the Application: CMPO is commonly applied in the solvent extraction and separation of 4f and 5f-ions. It is used in conjunction with imidazolium-based ionic liquids .
Methods of Application: A detailed NMR study was conducted on the possible interactions between a series of imidazolium-based ionic liquids and CMPO .
Results or Outcomes: The experimental results showed that no IL–ligand interactions occurred in chloroform solution independently on the length of the imidazolium alkyl chain or on the structure and acidity of the ligand .
Specific Scientific Field: Chemistry, Metallurgy
Summary of the Application: CMPO is used as a metal chelate to extract copper from hydroxide or carbonate solutions . It also has a high redox potential and fluorescence properties .
Methods of Application: CMPO is used as an extractant to remove copper from solutions of hydroxides or carbonates .
Results or Outcomes: The use of CMPO in this application allows for the efficient extraction of copper from these solutions .
Specific Scientific Field: Chemistry, Thermodynamics
Summary of the Application: CMPO is used in titration calorimetry experiments . This technique measures the heat of reaction to determine various thermodynamic quantities.
Methods of Application: CMPO is used as a reagent in titration calorimetry experiments .
Results or Outcomes: The use of CMPO in this application allows for the accurate determination of thermodynamic quantities .
Summary of the Application: CMPO is used in the homogeneous liquid-liquid extraction of metal ions . This technique is used to separate and purify metal ions.
Methods of Application: CMPO is used as an extractant in the homogeneous liquid-liquid extraction process .
Results or Outcomes: The use of CMPO in this application allows for the efficient extraction of metal ions .
Specific Scientific Field: Chemistry, Ionic Liquids
Summary of the Application: CMPO is used to study the possible interactions between a series of imidazolium based ionic liquids .
Methods of Application: A detailed NMR study was conducted on the possible interactions between a series of imidazolium based ionic liquids and CMPO .
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide is a chemical compound with the molecular formula C24H42NO2P. It is characterized as a colorless to light-yellow solid and is known for its redox-active properties. This compound is primarily utilized in the extraction of metals from acidic solutions, making it valuable in various chemical processes and research applications .
DIBA's extraction mechanism involves a combination of interactions:
The chemical reactivity of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide can be attributed to its phosphoryl group, which can participate in several reactions, including:
The synthesis of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide typically involves several steps:
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide has several notable applications:
Interaction studies involving N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide primarily focus on its ability to complex with metal ions. These studies reveal:
Several compounds share structural similarities with N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N,N-Diethyl-2-(octyl(phenyl)phosphoryl)acetamide | Similar phosphoryl structure | Different alkyl chain length affecting solubility |
N,N-Diisopropyl-2-(octyl(phenyl)phosphoryl)acetamide | Variation in alkyl groups | Enhanced stability compared to diisobutyl variant |
N,N-Bis(2-methylpropyl)-2-(octyloxyphenyl)phosphorylacetamide | Contains an ether linkage | Potentially improved solubility in organic solvents |
These compounds exhibit unique properties based on their structural variations, influencing their effectiveness as extractants and their suitability for specific applications .
The synthesis of N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide follows established principles for organophosphorus ligands, emphasizing:
A representative synthesis involves reacting $$ N,N $$-diisobutylacetamide with octyl(phenyl)phosphinic chloride under basic conditions, followed by oxidation to yield the phosphoryl derivative.
Key optimization strategies include:
Table 1: Synthetic Conditions and Yields
Parameter | Optimal Value | Yield (%) | Reference |
---|---|---|---|
Solvent | Anhydrous Chloroform | 91 | |
Temperature (°C) | 40–60 | 85–92 | |
Catalyst | Triethylamine | 89 |
Irritant